Biotin-PEG4-Amine

Beschreibung

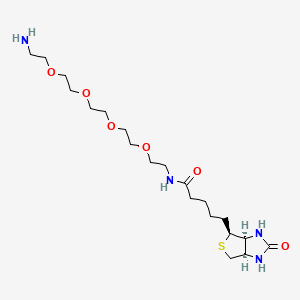

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZXRGPGZMYTB-LNLFQRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-Amine: Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amine is a bifunctional linker molecule widely utilized in bioconjugation, diagnostics, and drug delivery systems. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a primary amine group for covalent attachment to various functional groups, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of this compound, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.

Core Chemical Properties

This compound is typically a white to light yellow solid. The presence of the PEG4 spacer enhances the aqueous solubility of this reagent and reduces steric hindrance, making it a versatile tool for labeling biomolecules.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₈N₄O₆S | [3][4][5] |

| Molecular Weight | 462.60 g/mol | |

| CAS Number | 663171-32-2 | |

| Appearance | White to light yellow solid | |

| Purity | ≥95% | |

| Storage | Store at -20°C, protected from moisture and light |

Solubility

The PEG4 spacer in this compound significantly enhances its solubility in aqueous solutions and many organic solvents, a critical feature for bioconjugation reactions.

| Solvent | Solubility | Source(s) |

| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (216.17 mM) | |

| Water | Good solubility | |

| DMF (Dimethylformamide) | Good solubility | |

| DCM (Dichloromethane) | Soluble | |

| Ethanol | Soluble |

Note: For aqueous applications, it is often recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. Hygroscopic solvents like DMSO should be newly opened to ensure anhydrous conditions, which is crucial for preserving the reactivity of the amine group.

Experimental Protocols

This compound's primary amine group is a versatile functional handle for conjugation to various molecules. Below are detailed protocols for common applications.

Protocol 1: Biotinylation of Proteins using an NHS Ester Crosslinker

This protocol describes the conjugation of this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester. The primary amine of this compound reacts with the NHS ester to form a stable amide bond.

Materials:

-

Protein of interest

-

This compound

-

Amine-reactive NHS ester (e.g., NHS-ester of a crosslinker)

-

Reaction Buffer: Phosphate Buffered Saline (PBS) at pH 7.2-8.0 or another amine-free buffer such as HEPES. Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 or glycine solution

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

-

NHS Ester Activation of Protein (if necessary): Follow the manufacturer's instructions for reacting your protein with the chosen NHS ester crosslinker.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

-

Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.

Protocol 2: Coupling of this compound to Carboxylic Acids using EDC/NHS Chemistry

This method is used to conjugate this compound to molecules containing carboxyl groups, such as proteins (glutamic acid, aspartic acid residues) or carboxylated nanoparticles.

Materials:

-

Molecule with carboxyl groups (e.g., protein, nanoparticle)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5, or hydroxylamine

-

Washing Buffer: PBS with 0.05% Tween-20 (for nanoparticles)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Carboxylated Molecule: Suspend the carboxylated molecule in the activation buffer.

-

Prepare Reagent Solutions: Immediately before use, prepare concentrated solutions of EDC and NHS/Sulfo-NHS in the activation buffer or water. Prepare a solution of this compound in DMSO or DMF.

-

Activation of Carboxyl Groups: Add EDC and NHS/Sulfo-NHS to the carboxylated molecule suspension. A typical starting point is a 2-5 mM final concentration for both. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Washing (for nanoparticles): Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and NHS. Resuspend the activated nanoparticles in the coupling buffer.

-

Coupling Reaction: Add the this compound solution to the activated molecule. A 10- to 50-fold molar excess of the amine over the available carboxyl groups is recommended. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching solution and incubate for 30 minutes.

-

Purification: Wash the resulting biotinylated product extensively. For proteins, use a desalting column or dialysis. For nanoparticles, use centrifugation or magnetic separation and wash multiple times with the washing buffer.

-

Storage: Store the final product in a suitable buffer, often containing a preservative.

Visualizations

Biotinylation of an NHS-Ester Activated Protein

Caption: Workflow for Protein Biotinylation via NHS Ester Chemistry.

Coupling to Carboxylic Acids via EDC/NHS Chemistry

Caption: Workflow for Coupling to Carboxyl Groups using EDC/NHS.

Logical Relationship of this compound Components

Caption: Functional Components of this compound.

References

An In-depth Technical Guide to the Function of the PEG4 Linker in Biotinylation Reagents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotinylation, the covalent attachment of biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences research. The unparalleled affinity of biotin for avidin and streptavidin enables a multitude of applications, including affinity purification, immunoassays, and cellular imaging. The choice of biotinylation reagent, specifically the nature of the linker arm separating the biotin moiety from its reactive group, is critical for experimental success. This technical guide provides a comprehensive overview of the function and advantages of using a polyethylene glycol (PEG) linker, specifically a tetra-ethylene glycol (PEG4) linker, in biotinylation reagents. We will delve into the core benefits of PEGylation, present comparative data, provide detailed experimental protocols, and illustrate key concepts with diagrams to empower researchers in their experimental design and execution.

The Role and Structure of the PEG4 Linker

A PEG4 linker is a hydrophilic spacer arm composed of four repeating ethylene glycol units. In biotinylation reagents, this linker connects the biotin molecule to a reactive group (e.g., an N-hydroxysuccinimide [NHS] ester for targeting primary amines) that facilitates covalent attachment to the target molecule.[1] The general structure consists of the biotin head group, the flexible PEG4 chain, and a reactive end group.

The key characteristics of the PEG4 linker that enhance biotinylation processes are:

-

Increased Hydrophilicity: The PEG4 linker imparts a high degree of water solubility to the biotinylation reagent and, subsequently, to the biotinylated molecule.[2][3][4] This is a significant advantage over traditional hydrocarbon (alkyl) linkers, which are often hydrophobic.

-

Reduced Steric Hindrance: The length and flexibility of the PEG4 spacer arm (approximately 29 Å) effectively positions the biotin moiety away from the surface of the labeled molecule.[5] This minimizes steric hindrance, allowing for more efficient binding of the biotin to the relatively deep biotin-binding pockets of avidin or streptavidin.

-

Minimized Aggregation: By increasing the hydrophilicity of the labeled molecule, the PEG4 linker reduces the propensity for aggregation, a common issue with biotinylated proteins, especially during storage.

-

Reduced Immunogenicity: PEG is known to be a biocompatible and non-immunogenic polymer. Attaching PEG chains to molecules can mask immunogenic epitopes, potentially reducing the risk of an immune response in in vivo applications.

Quantitative Data and Comparative Analysis

While extensive direct comparative studies with comprehensive quantitative data tables are not always readily available in a single source, the following tables summarize key performance characteristics and comparative data extrapolated from various studies.

Table 1: Physicochemical Properties of Common Biotinylation Linkers

| Property | PEG4 Linker | Long-Chain (LC) Alkyl Linker |

| Structure | Hydrophilic, flexible chain | Hydrophobic, rigid chain |

| Spacer Arm Length | ~29 Å | ~22.4 Å |

| Water Solubility of Reagent | High (e.g., NHS-PEG4-Biotin is soluble in water at 10 mg/mL) | Low (requires organic solvent like DMSO or DMF for dissolution) |

| Membrane Permeability | Impermeable | Permeable |

| Tendency for Aggregation | Low | High |

Table 2: Performance Characteristics in Biotinylation

| Characteristic | Biotin-PEG4 Reagents | Biotin-Alkyl Reagents |

| Biotinylation Efficiency | High, due to reduced steric hindrance and improved reagent solubility. | Can be lower, especially for proteins with buried reactive groups, due to steric hindrance. |

| Solubility of Labeled Protein | Enhanced, preventing precipitation during and after the labeling reaction. | Can be reduced, potentially leading to aggregation and loss of material. |

| Binding to Avidin/Streptavidin | Efficient, due to the accessible biotin moiety. | May be sterically hindered, leading to weaker or less efficient binding. |

| Immunogenicity | Generally low. | Can be higher, as the linker does not shield the protein surface. |

| In Vivo Circulation Time | Can be prolonged due to the "stealth" properties of PEG. | Typically shorter. |

Experimental Protocols

Protocol for Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes a general method for biotinylating a protein, such as an antibody (IgG), using an amine-reactive NHS-PEG4-Biotin reagent.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Biotin

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the Protein Sample:

-

Dissolve the protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column or dialysis.

-

-

Prepare the NHS-PEG4-Biotin Solution:

-

Immediately before use, dissolve the NHS-PEG4-Biotin in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 20 mM). The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the NHS-PEG4-Biotin stock solution to achieve the desired molar excess. For a starting point, a 20-fold molar excess for a 1-10 mg/mL antibody solution is often used, which typically results in 4-6 biotin molecules per antibody.

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quench the Reaction:

-

(Optional but recommended) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG4-Biotin. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted, and hydrolyzed biotin reagent, as well as the quenching agent, by using a desalting column or by dialysis against PBS.

-

-

Storage:

-

Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.

-

Protocol for Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.

Materials:

-

Biotinylated and purified protein sample

-

HABA/Avidin solution (can be prepared or obtained as part of a kit)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or a 96-well microplate

Procedure (Cuvette Format):

-

Prepare HABA/Avidin Solution:

-

If preparing from scratch, dissolve 12.1 mg of HABA in 4.95 mL of pure water and add 50 µL of 1N NaOH. Then, add this to a solution of avidin. Commercially available kits provide a pre-mixed reagent.

-

-

Measure Baseline Absorbance:

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm (A₅₀₀). This is the A₅₀₀ of the HABA/Avidin complex.

-

-

Add Biotinylated Sample:

-

Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well by gentle inversion.

-

-

Measure Final Absorbance:

-

Incubate for a few minutes until the reading stabilizes.

-

Measure the absorbance at 500 nm again. This is the A₅₀₀ of the HABA/Avidin/Biotin sample.

-

-

Calculate the Degree of Biotinylation:

-

The change in absorbance is used to calculate the concentration of biotin in the sample. The number of moles of biotin per mole of protein can then be determined using the known concentration of the protein.

-

Mandatory Visualizations

Biotinylation Reaction and its Advantages

Caption: Advantages of the PEG4 linker in biotinylation.

Experimental Workflow for Affinity Purification of a Target Protein

References

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG4-Amine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Amine, a versatile bifunctional linker used extensively in bioconjugation. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize its operational workflows and applications.

Core Concepts: Deconstructing this compound

This compound is a chemical tool designed for the stable linkage of molecules. Its structure comprises three key functional moieties, each contributing a specific function to its overall utility.

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for the detection, purification, and immobilization of biomolecules.

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer. The PEG4 linker increases the solubility of the entire conjugate in aqueous solutions, reduces aggregation of the labeled molecules, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.

-

Amine (-NH2): A primary amine group that serves as a versatile reactive handle for conjugation. It can readily react with various electrophilic groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

Mechanism of Action in Bioconjugation

The primary utility of this compound in bioconjugation lies in its ability to be covalently attached to a target molecule, which is then endowed with the high-affinity binding properties of biotin. The amine group of this compound is typically reacted with a molecule that has been functionalized with an amine-reactive group, such as an NHS ester.

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amine is deprotonated and thus more nucleophilic.

Figure 1: Mechanism of NHS ester reaction with this compound.

Quantitative Data

The successful application of this compound relies on understanding the quantitative parameters of the key interactions involved.

| Parameter | Value | Significance |

| Biotin-Streptavidin Affinity | ||

| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | Indicates an extremely strong and stable non-covalent interaction, making it ideal for capture and detection applications. |

| Association Rate Constant (kon) | ~10⁵ to 10⁷ M⁻¹s⁻¹ | Slower than diffusion-limited, suggesting a multi-step binding process. |

| Dissociation Rate Constant (koff) | ~10⁻⁶ to 10⁻⁴ s⁻¹ | Extremely slow dissociation rate, resulting in a very long half-life of the complex. |

| NHS Ester Reaction | ||

| Optimal pH | 7.2 - 8.5 | Maximizes the nucleophilicity of the primary amine while minimizing hydrolysis of the NHS ester. |

| Half-life of NHS ester (hydrolysis) | ~4-5 hours at pH 7.0, 0°C~10 minutes at pH 8.6, 4°C | Demonstrates the competing hydrolysis reaction, which can reduce conjugation efficiency. |

| PEG4 Linker | ||

| Spacer Arm Length | ~13.5 Å (for Sulfo-NHS-Biotin) | Provides sufficient distance to overcome steric hindrance in many applications. The PEG4 linker offers a flexible and hydrophilic spacer. |

Experimental Protocols

General Protocol for Protein Biotinylation using an NHS Ester-Activated Molecule

This protocol describes the biotinylation of a protein by reacting it with a molecule that has been pre-functionalized with an NHS ester, which will then react with this compound. Alternatively, a carboxylated molecule can be activated in situ with EDC/NHS and then reacted with this compound. For direct labeling of a protein with biotin, a Biotin-PEG4-NHS ester would be used to react with the protein's primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

-

This compound

-

NHS ester-activated molecule of interest (or EDC and NHS for in situ activation of a carboxylated molecule)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the reaction.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a suitable concentration (e.g., 10 mM).

-

Conjugation Reaction:

-

If using a pre-activated NHS ester molecule, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Add a molar excess of the this compound solution to the reaction mixture. The exact molar ratio will need to be optimized for your specific application. Incubate for an additional 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quench Reaction: Add a quenching reagent to a final concentration of 10-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagents and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Affinity Purification of a Biotinylated Protein

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

Procedure:

-

Prepare Streptavidin Resin: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage solution.

-

Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing to allow for binding.

-

Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add Elution Buffer to the beads and incubate for 5-10 minutes to dissociate the biotinylated protein from the streptavidin. For harsh elution, a low pH buffer is used, which should be neutralized immediately after elution. For competitive elution, a high concentration of free biotin is used.

-

Collect Eluate: Pellet the beads and collect the supernatant containing the purified biotinylated protein.

Visualizations

Figure 2: Experimental workflow for protein bioconjugation.

Figure 3: Use of a biotinylated ligand in a signaling pathway.

The Pivotal Role of the Terminal Amine Group in Biotin-PEG4-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Amine is a heterobifunctional linker that has become an indispensable tool in bioconjugation, diagnostics, and targeted therapeutics. This in-depth technical guide elucidates the critical role of its terminal primary amine group. We will explore the chemical reactivity, reaction mechanisms, and versatile applications of this functional group, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Introduction: The Molecular Architecture of this compound

This compound is a precisely engineered molecule consisting of three key functional domains:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This interaction is fundamental to many detection and purification systems.

-

PEG4 Spacer: A tetraethylene glycol linker that enhances the molecule's aqueous solubility, reduces aggregation of conjugated biomolecules, and provides a flexible spacer arm to minimize steric hindrance during binding to streptavidin or avidin.[1]

-

Terminal Primary Amine (-NH2): The reactive handle of the molecule, enabling covalent attachment to a wide array of biomolecules and surfaces.[2]

This guide will focus on the chemistry and utility of the terminal amine group, a cornerstone of this reagent's functionality.

The Chemistry of the Terminal Amine Group: A Gateway to Bioconjugation

The primary amine group of this compound is a potent nucleophile, readily participating in reactions to form stable covalent bonds.[3] Its reactivity is central to the process of "biotinylation," the labeling of molecules of interest with biotin.

Reaction with N-Hydroxysuccinimide (NHS) Esters

One of the most common and efficient methods for biotinylation involves the reaction of the terminal amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.[4] This reaction, which proceeds via nucleophilic acyl substitution, results in the formation of a highly stable amide bond.[4]

-

Mechanism: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the NHS leaving group and forming the stable amide linkage.

-

Reaction Conditions: This reaction is typically carried out in an amine-free buffer at a pH range of 7-9. Common buffers include phosphate-buffered saline (PBS). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.

Reaction with Carboxylic Acids

The terminal amine can also be conjugated to molecules bearing carboxylic acid groups through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

-

Mechanism: EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond and the release of an N-substituted urea byproduct. To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine as described previously.

-

Reaction Conditions: EDC-mediated couplings are typically performed in a slightly acidic to neutral pH range (pH 4.5-7.4) in buffers free of extraneous carboxyl and amine groups, such as MES buffer.

Quantitative Data

The efficiency of biotinylation and the subsequent biotin-streptavidin interaction can be quantified to ensure optimal experimental outcomes.

Table 1: Biotin-Streptavidin Interaction Kinetics

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | |

| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ |

The extremely low dissociation constant signifies a virtually irreversible interaction under physiological conditions.

Table 2: Amide Bond Stability

| Condition | Stability | Reference |

| Physiological pH (7.4) | Highly Stable | |

| Strong Acidic/Basic Conditions | Susceptible to Hydrolysis |

The amide bond formed via the terminal amine is robust and well-suited for in vivo and most in vitro applications.

Experimental Protocols

Protocol for Biotinylation of a Protein with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS-ester activated molecule, which will then be conjugated with this compound. A more common approach is to use a pre-activated Biotin-PEG4-NHS ester to directly label the protein.

Materials:

-

Protein of interest

-

Biotin-PEG4-NHS Ester

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS Ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional): The reaction can be stopped by adding a small amount of quenching buffer to consume any unreacted NHS ester.

-

Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis.

Protocol for Quantifying Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with free biotin removed)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Pipette the HABA/Avidin solution into a cuvette or microplate well.

-

Measure the absorbance at 500 nm. This is the initial reading.

-

Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

-

Measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.

-

Calculate the change in absorbance and use the molar extinction coefficient of the HABA/avidin complex (typically 34,000 M⁻¹cm⁻¹) to determine the concentration of biotin in the sample. From this, the molar ratio of biotin to protein can be calculated.

Applications in Research and Drug Development

The ability of the terminal amine group to covalently link Biotin-PEG4 to various molecules has led to its widespread use in numerous applications.

-

Targeted Drug Delivery: Biotin can be conjugated to drugs or drug-loaded nanoparticles. Since many cancer cells overexpress biotin receptors, this strategy can be used to selectively deliver therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.

-

Immunoassays: The amine group allows for the biotinylation of antibodies for use in ELISA, Western blotting, and immunohistochemistry. The biotinylated antibody can then be detected with high sensitivity using streptavidin conjugated to an enzyme or fluorophore.

-

Surface Functionalization: The terminal amine can be used to immobilize biotin onto surfaces such as nanoparticles, microplates, and biosensors. This creates a surface that can specifically capture streptavidin-conjugated molecules.

-

PROTACs: this compound can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Conclusion

The terminal primary amine group is the reactive core of this compound, providing a versatile and efficient means of covalently attaching biotin to a wide range of molecules and materials. Its reliable reactivity in forming stable amide bonds, coupled with the beneficial properties of the biotin and PEG components, solidifies the indispensable role of this compound in modern biotechnology and drug development. Understanding the chemistry and methodologies associated with this functional group is paramount for researchers seeking to leverage the power of the biotin-streptavidin interaction in their work.

References

Biotin-PEG4-Amine for Labeling Proteins and Antibodies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Amine, a versatile reagent for the biotinylation of proteins and antibodies. This document details its chemical properties, advantages, and applications, with a focus on practical experimental protocols and data presentation for researchers in academia and the pharmaceutical industry.

Introduction to Biotinylation and this compound

Biotinylation is the process of covalently attaching biotin, a small vitamin (Vitamin B7), to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (or avidin) form the basis for numerous applications in life sciences, including affinity purification, immunoassays (like ELISA and Western blotting), immunohistochemistry, and drug discovery.

This compound is a biotinylation reagent that features a biotin moiety linked to a primary amine via a 4-unit polyethylene glycol (PEG) spacer. This structure offers distinct advantages for labeling proteins and antibodies, particularly those with available carboxyl groups or for applications requiring enhanced solubility and reduced steric hindrance.

Chemical Properties

-

Molecular Formula: C₂₀H₃₈N₄O₆S

-

Molecular Weight: 462.60 g/mol

-

Structure: Biotin - (PEG)₄ - NH₂

The primary amine group allows for its conjugation to carboxyl groups (-COOH) on proteins (e.g., on aspartic and glutamic acid residues or the C-terminus) through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Advantages of the PEG4 Spacer

The polyethylene glycol (PEG) spacer arm in this compound provides several key benefits:

-

Increased Hydrophilicity: The PEG linker enhances the water solubility of the biotinylated molecule, which can help prevent aggregation, especially with antibodies stored at high concentrations.

-

Reduced Steric Hindrance: The long, flexible PEG4 spacer arm extends the biotin moiety away from the surface of the labeled protein or antibody. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the larger streptavidin or avidin molecules.

-

Reduced Immunogenicity: PEG is known to be non-immunogenic and can reduce the immunogenicity of the molecule it is conjugated to.

-

Improved Bioavailability: In therapeutic applications, PEGylation can increase the in vivo circulation time of a drug by reducing renal clearance and protecting it from proteolytic degradation.

Data Presentation: Quantitative Analysis of Biotinylation

The efficiency of biotinylation is a critical parameter and is typically expressed as the molar ratio of biotin to protein (biotin:protein). This ratio can be controlled by adjusting the reaction conditions, such as the molar excess of the biotinylation reagent. While direct comparative studies for this compound are limited in the public domain, the following tables summarize typical biotin incorporation rates for commonly used biotinylation chemistries.

Table 1: Typical Biotin Incorporation Rates for Amine-Reactive Biotinylation (NHS-Ester Chemistry)

| Protein Concentration | Molar Excess of NHS-Ester Biotin Reagent | Typical Biotin:Protein Molar Ratio | Reference(s) |

| 1-10 mg/mL | 20-fold | 4-6 | |

| ≤ 2 mg/mL | ≥ 20-fold | Varies, requires optimization | |

| 2-10 mg/mL | ≥ 12-fold | Varies, requires optimization |

Table 2: Factors Influencing Biotinylation Efficiency

| Factor | Effect on Efficiency | Considerations | Reference(s) |

| pH | Higher pH (7-9) increases the reaction rate for NHS esters. | High pH can also lead to hydrolysis of the NHS ester. | |

| Protein Concentration | Higher protein concentrations generally require a lower molar excess of biotin reagent. | Dilute protein solutions may require a significantly higher molar excess. | |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the biotinylation reagent. | Use amine-free buffers such as PBS, MES, or HEPES. | |

| Reaction Time and Temperature | Longer incubation times and higher temperatures can increase the degree of labeling. | Can also lead to protein degradation or loss of activity. | |

| Spacer Arm Length | Longer spacer arms can improve the accessibility of biotin to streptavidin. | May be critical for applications involving large detecting molecules. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the labeling of proteins and antibodies with this compound and related reagents.

Labeling of Carboxyl Groups on Proteins and Antibodies using this compound and EDC/NHS

This protocol describes the conjugation of this compound to carboxyl groups on a protein or antibody using a two-step EDC/NHS activation procedure. This method is ideal when primary amines on the protein are limited or need to be preserved for function.

Materials:

-

Protein or antibody to be labeled (in an amine- and carboxyl-free buffer, e.g., MES buffer)

-

Biotin-

The Versatility of Biotin-PEG Linkers: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide explores the core utility of biotin-PEG linkers in modern research. From enhancing molecular stability to enabling targeted therapies, these versatile tools are indispensable in a wide range of applications.

The conjugation of biotin to molecules of interest, a process known as biotinylation, is a cornerstone of life sciences research. The exceptionally strong and specific interaction between biotin (Vitamin B7) and avidin or streptavidin is harnessed for detecting, purifying, and immobilizing biomolecules.[][2][3] The introduction of a polyethylene glycol (PEG) spacer between biotin and the target molecule has further revolutionized this technology. Biotin-PEG linkers offer significant advantages, including increased solubility, reduced immunogenicity, and minimized steric hindrance, thereby enhancing the efficiency and effectiveness of various experimental and therapeutic strategies.[][]

Core Advantages of Biotin-PEG Linkers

The incorporation of a PEG spacer confers several beneficial properties to biotinylation reagents:

-

Enhanced Solubility and Stability: PEG is a hydrophilic polymer that increases the solubility of biotinylated molecules in aqueous solutions, which can improve their stability and bioavailability. This is particularly crucial for preventing the aggregation of biotinylated proteins.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain physically separates the biotin moiety from the conjugated molecule. This separation minimizes steric hindrance, making the biotin more accessible for binding to avidin or streptavidin, which can lead to improved sensitivity in assays.

-

Improved Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of molecules and prolonging their circulation time in the body. This "stealth" effect is critical for in vivo applications, such as targeted drug delivery.

-

Increased Bioavailability: By improving solubility and stability, and reducing clearance from the body, biotin-PEG linkers can enhance the overall bioavailability of conjugated molecules.

Key Applications in Research and Drug Development

The unique properties of biotin-PEG linkers have led to their widespread adoption in numerous scientific disciplines.

Immunoassays and Detection

In enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, biotin-PEG linkers are used to label antibodies and other detection reagents. The high affinity of the biotin-streptavidin interaction provides a powerful signal amplification strategy, leading to highly sensitive detection of target antigens. The PEG spacer ensures that the biotin is readily available for binding, further enhancing assay performance.

Targeted Drug Delivery

Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems. Many cancer cells overexpress biotin receptors, making biotin an effective targeting ligand. By conjugating a therapeutic agent to a biotin-PEG linker, the drug can be specifically delivered to tumor cells, increasing its efficacy while minimizing off-target toxicity. These systems can take the form of biotin-PEG-drug conjugates or drug-loaded nanoparticles functionalized with biotin-PEG.

dot

Caption: Targeted drug delivery using a biotin-PEGylated nanoparticle.

Protein Purification and Immobilization

Affinity chromatography is a powerful technique for purifying proteins. Biotin-PEG linkers can be used to immobilize proteins onto a solid support, such as agarose beads, that is coated with avidin or streptavidin. This allows for the specific capture and subsequent elution of the target protein. The hydrophilic PEG spacer helps to maintain the native conformation and activity of the immobilized protein.

Cell Surface Labeling and Tracking

Biotin-PEG linkers are valuable tools for labeling and tracking cells. By conjugating the linker to a molecule that binds to a cell surface receptor, researchers can specifically tag cells for various downstream applications, including flow cytometry, fluorescence microscopy, and cell sorting. The PEG linker's water solubility is advantageous as it limits the labeled protein from passing through the hydrophobic cell membrane, thus keeping it on the cell surface.

dot

Caption: A typical workflow for cell surface labeling.

Nanoparticle Functionalization

Biotin-PEG linkers are frequently used to functionalize the surface of nanoparticles, such as gold nanoparticles or liposomes. This creates a versatile platform for various applications. For instance, biotin-PEG-functionalized gold nanoparticles can be used in sensitive diagnostic assays. The PEG linker enhances the stability of the nanoparticles in biological fluids and prevents non-specific adsorption.

Quantitative Data Summary

The selection of a biotin-PEG linker often depends on its specific properties, such as molecular weight and the number of PEG units. The following table summarizes key quantitative data for different types of biotin-PEG linkers mentioned in the literature.

| Linker Type | Molecular Weight (Da) | PEG Units (n) | Key Application Example | Reference |

| Biotin-PEG-Maleimide | 5000 | ~113 | Thiol-specific conjugation to proteins | |

| Biotin-PEG-NHS | Varies | 4 | Amine-specific conjugation to proteins | |

| Monothiol-PEG-Biotin | 5000 | ~113 | Gold nanoparticle functionalization | |

| Cyclic disulfide-PEG-Biotin | 8400 | ~190 | Gold nanoparticle functionalization | |

| Trithiol-PEG-Biotin | 15000 | ~340 | Gold nanoparticle functionalization | |

| Biotin-PEG-PCL | Varies | Varies | Targeted drug delivery (nanomicelles) |

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotin-PEG linkers. Below are protocols for key experiments.

Protocol 1: Biotinylation of Proteins with Biotin-PEG-NHS Ester

This protocol describes the labeling of a protein with a biotin-PEG linker that has an N-hydroxysuccinimide (NHS) ester reactive group, which targets primary amines.

Materials:

-

Protein of interest

-

Biotin-PEGn-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Quenching buffer (e.g., Tris-HCl), pH 7.5

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.

-

Quantification of Biotinylation: The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Synthesis of Biotin-PEG Functionalized Gold Nanoparticles

This protocol outlines the preparation of gold nanoparticles coated with a biotin-PEG-thiol linker.

Materials:

-

Gold nanoparticles (AuNPs)

-

Thiol-PEG-Biotin linker

-

Buffer solution (e.g., 10 mM phosphate, 0.15 M NaCl, pH 7.2)

-

Bovine Serum Albumin (BSA)

-

Tween 20

Procedure:

-

Linker Adsorption: Mix a 5 nM solution of gold nanoparticles with a 4 µM solution of Thiol-PEG-Biotin linker.

-

Incubation: Shake the mixture at 25°C for 24 hours.

-

Stabilization: Add a buffer solution containing 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, and 0.2% Tween to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween. Incubate for an additional hour with shaking.

-

Salt Aging: Increase the salt concentration to 0.3 M NaCl and continue shaking at 25°C for another hour.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the particles in the desired buffer. Repeat the washing step two more times.

Cleavable vs. Non-Cleavable Linkers

Biotin-PEG linkers can be further categorized as cleavable or non-cleavable, a distinction that is critical for certain applications, particularly in drug delivery and proteomics.

-

Non-Cleavable Linkers: These form stable, covalent bonds that remain intact under physiological conditions. They are ideal for applications requiring long-term stability, such as in diagnostic assays or for permanently modifying proteins to enhance their pharmacokinetic properties.

-

Cleavable Linkers: These linkers are designed with bonds that can be broken under specific conditions, such as changes in pH, the presence of reducing agents, or enzymatic activity. This allows for the controlled release of a conjugated molecule. In antibody-drug conjugates (ADCs), for example, a cleavable linker can release the cytotoxic payload specifically within the tumor microenvironment or inside the target cell, thereby minimizing systemic toxicity.

dot

References

Biotin-PEG4-Amine: An In-depth Technical Guide to a Versatile Molecular Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amine is a bifunctional molecule that has emerged as a cornerstone in the construction of complex bioactive molecules and sophisticated assay development. It integrates three key chemical features: a high-affinity biotin moiety for streptavidin or avidin binding, a terminal primary amine for versatile conjugation, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of properties makes it an invaluable tool in diverse fields such as targeted drug delivery, proteomics, diagnostics, and the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

The primary amine serves as a reactive handle for covalent attachment to molecules bearing carboxyl groups, activated esters, or other electrophiles.[1][2] The PEG4 linker, a flexible and water-soluble chain, enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby ensuring that the biotin group remains accessible for binding to streptavidin or avidin.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols involving this compound, designed to equip researchers with the knowledge to effectively utilize this versatile building block.

Core Properties and Specifications

This compound is a chemically defined molecule with consistent properties, making it a reliable reagent for reproducible bioconjugation.

| Property | Value |

| Chemical Formula | C₂₀H₃₈N₄O₆S |

| Molecular Weight | 462.61 g/mol |

| CAS Number | 663171-32-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -20°C, desiccated. Stock solutions in DMSO can be stored at -20°C for short periods. |

| Spacer Arm Length | The PEG4 linker adds a spacer arm of approximately 17.6 Å (Angstroms). |

| Reactive Group | Primary Amine (-NH₂) |

| Binding Target | Avidin, Streptavidin, NeutrAvidin (Kₐ ≈ 10¹⁵ M⁻¹) |

Key Applications

The unique tripartite structure of this compound lends itself to a wide array of advanced scientific applications.

-

PROTACs and Targeted Protein Degradation: The primary amine of this compound can be conjugated to a ligand for an E3 ubiquitin ligase, while the biotin serves as a versatile handle for attaching a warhead ligand that binds to a protein of interest. This modular approach facilitates the rapid synthesis of PROTAC libraries for targeted protein degradation studies. The PEG linker is crucial in these constructs, as its length and flexibility can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Targeted Drug Delivery: Biotin can act as a targeting moiety due to the overexpression of biotin receptors on the surface of various cancer cells. This compound can be conjugated to nanoparticles, liposomes, or drug molecules, facilitating their selective uptake into tumor cells and enhancing therapeutic efficacy while minimizing off-target effects.

-

Bioconjugation and Labeling: This molecule is widely used to biotinylate proteins, peptides, oligonucleotides, and other biomolecules that contain carboxyl groups (via activation) or other suitable electrophiles. The resulting biotinylated molecules can be used in a multitude of detection and purification schemes.

-

Immunoassays and Diagnostics: The high affinity of the biotin-streptavidin interaction is leveraged in assays like ELISA, Western blotting, and immunohistochemistry for signal amplification and detection. This compound allows for the attachment of biotin to detection antibodies or other probes.

-

Affinity Purification and Pull-Down Assays: By immobilizing a biotinylated bait molecule (e.g., a peptide, drug, or oligonucleotide) on streptavidin-coated beads, researchers can perform pull-down assays to identify and study interacting proteins or "prey" from cell lysates. This is a fundamental technique for mapping protein-protein interaction networks.

-

Surface Immobilization: this compound is used to functionalize surfaces (e.g., biosensors, microarrays, nanoparticles) with biotin. Subsequent incubation with streptavidin provides a versatile platform for the oriented immobilization of other biotinylated molecules.

Experimental Protocols

The following section provides detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein using EDC/NHS Chemistry

This two-step protocol first activates the carboxyl groups on the protein to form a reactive NHS ester, which then readily reacts with the primary amine of this compound.

Materials:

-

Protein with accessible carboxyl groups (e.g., BSA, antibody)

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Carboxyl Group Activation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

-

Add EDC to the protein solution to a final concentration of 2-10 mM.

-

Immediately add NHS or Sulfo-NHS to a final concentration of 5-25 mM.

-

Incubate the reaction for 15 minutes at room temperature.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

To prevent cross-linking of this compound, remove excess EDC and NHS by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).

-

-

Conjugation Reaction:

-

Immediately add this compound to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters and reacting with any remaining EDC. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration (e.g., via BCA assay).

-

Quantify the degree of biotinylation using the HABA assay (see Protocol 3).

-

Confirm conjugation using SDS-PAGE (a slight shift in molecular weight may be observed) and/or mass spectrometry.

-

Protocol 2: Biotinylation of Peptides during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the N-terminal biotinylation of a peptide while it is still attached to the solid-phase resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Biotin

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DMSO (Dimethyl sulfoxide)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF.

-

Biotin Activation:

-

In a separate vial, dissolve Biotin (3-5 equivalents relative to the resin loading) in a minimal amount of DMSO or a 1:1 mixture of DMSO/DMF.

-

Add HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents).

-

Stir at room temperature until the biotin is fully dissolved, which indicates activation.

-

-

Coupling to Resin:

-

Add the activated biotin solution to the peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.

-

-

Washing: Wash the resin extensively with DMF, DCM (Dichloromethane), and Methanol to remove excess reagents.

-

Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the biotinylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 3: Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated per protein molecule.

Materials:

-

Purified biotinylated protein sample (free biotin must be removed)

-

HABA/Avidin Solution (can be prepared or purchased as a kit)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Prepare HABA/Avidin Solution: If not using a kit, prepare a solution containing a known concentration of avidin and HABA in a suitable buffer (e.g., PBS). The solution should have a significant absorbance at 500 nm (typically between 0.9-1.3).

-

Measure Baseline Absorbance:

-

In a cuvette, add 900 µL of the HABA/Avidin solution.

-

Measure and record the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).

-

-

Add Biotinylated Sample:

-

Add 100 µL of your purified biotinylated protein sample to the cuvette.

-

Mix well by gentle inversion.

-

-

Measure Final Absorbance:

-

Incubate for a few minutes until the reading stabilizes.

-

Measure and record the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin/Biotin Sample). The absorbance will decrease as biotin displaces HABA from avidin.

-

-

Calculations:

-

Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

-

Calculate the concentration of biotin (M): [Biotin] = (ΔA₅₀₀ × Dilution Factor) / (ε × path length)

-

ε (Molar extinction coefficient of the HABA/Avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹

-

Path length is typically 1 cm for a standard cuvette.

-

Dilution Factor is 10 in this example (100 µL sample in 1 mL total volume).

-

-

Calculate the Molar Substitution Ratio (MSR) or Degree of Labeling (DOL): MSR = [Biotin] / [Protein]

-

The molar concentration of the protein ([Protein]) must be known.

-

-

Expected Results: For typical antibody biotinylation, an MSR of 4-8 biotins per antibody is often targeted.

Mandatory Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. This compound is a common building block for constructing the linker element of a PROTAC.

Affinity Purification / Pull-Down Assay Workflow

This workflow illustrates how a biotinylated "bait" molecule, synthesized using this compound, is used to isolate its binding partners ("prey") from a complex mixture like a cell lysate.

Cell Surface Protein Labeling Workflow

This diagram outlines the process of labeling proteins on the surface of live cells using a membrane-impermeable biotinylation reagent, followed by isolation and analysis. This compound can be used if conjugated to a larger, membrane-impermeable molecule.

Conclusion

This compound stands out as a highly adaptable and enabling chemical tool for life science researchers and drug developers. Its well-defined structure, combining a high-affinity tag, a flexible hydrophilic spacer, and a reactive amine handle, provides a robust solution for creating complex molecular architectures. From advancing the frontiers of targeted protein degradation with PROTACs to refining diagnostic assays and targeted therapies, the applications of this compound are extensive and impactful. The protocols and workflows detailed in this guide offer a solid foundation for scientists to integrate this versatile building block into their research, paving the way for new discoveries and innovations.

References

An In-depth Technical Guide to PROTAC Linkers and Biotin-PEG4-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal from the cell.[3] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and offers a promising strategy to target proteins previously considered "undruggable".[4][5]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another cycle of degradation.

The Crucial Role of the PROTAC Linker

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The length, composition, and rigidity of the linker profoundly influence the formation and stability of the ternary complex, which is a cornerstone of successful protein degradation. An optimal linker orients the POI and E3 ligase in a productive conformation to facilitate efficient ubiquitination.

Linker Classification and Properties

PROTAC linkers can be broadly classified into two main categories: flexible and rigid linkers.

-

Flexible Linkers: These are the most common type, often composed of alkyl chains or polyethylene glycol (PEG) units.

-

Alkyl Chains: Simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can negatively impact solubility.

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

-

-

Rigid Linkers: These linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

-

Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| Alkyl/Ether | 21 | 3 | 96 | |

| Alkyl/Ether | 29 | 292 | 76 | |

| Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) |

| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |

| PEG | 12 | Effective | |

| PEG | 16 | More Potent | |

| Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) |

| Linker Composition | Degradation in HEK293T cells | Reference | | --- | --- | | Nine-atom alkyl chain | Concentration-dependent decrease | | | Three PEG units | Weak degradation | | Impact of Linker Composition on CRBN Degradation

Biotin-PEG4-Amine: A Versatile Tool in PROTAC Research

This compound is a bifunctional molecule that incorporates a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a primary amine group. This reagent is widely used in biochemical and drug discovery research for biotinylation of proteins, peptides, and other molecules.

The biotin group exhibits an exceptionally high affinity for streptavidin and avidin, forming a stable complex that is resistant to many denaturing conditions. This interaction is exploited in various applications, including affinity purification, immunoassays, and pull-down assays. The PEG4 spacer is a flexible, hydrophilic chain that increases the water solubility of the molecule and reduces steric hindrance, facilitating efficient bioconjugation. The terminal primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and NHS esters.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H38N4O6S | |

| Molecular Weight | 462.6 g/mol | |

| XLogP3 | -1.4 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 19 | |

| Topological Polar Surface Area | 133.17 Ų | |

| CAS Number | 663171-32-2 | |

| Selected Physicochemical Properties of this compound |

Experimental Protocols

PROTAC Synthesis: Amide-Linked PROTAC with a PEG Linker

This protocol describes the coupling of a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEGn-Boc

-

Reagents and Materials:

-

Component A-COOH (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Component A-PEGn-Boc

-

DCM

-

TFA

-

-

Procedure:

-

Dissolve Component A-PEGn-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

-

Step 3: Final Amide Coupling

-

Procedure:

-

Follow the procedure in Step 1, using Component B-COOH and the deprotected Component A-PEGn-NH2.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

-

PROTAC Evaluation: Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of PROTACs for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

-

Calculate DC50 and Dmax values from the dose-response curves.

-

-

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding affinity and kinetics of the ternary complex.

-

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified E3 ligase, target protein (e.g., FLT-3), and PROTAC

-

Immobilization reagents (NHS, EDC, ethanolamine)

-

Running buffer

-

-

Procedure:

-

Immobilization of E3 Ligase:

-

Activate the sensor chip surface with a mixture of NHS and EDC.

-

Inject the purified E3 ligase to achieve the desired immobilization level.

-

Deactivate remaining active esters with ethanolamine.

-

-

Binary Interaction Analysis (PROTAC to E3 Ligase):

-

Inject a dilution series of the PROTAC over the immobilized E3 ligase surface.

-

Fit the sensorgram data to a suitable binding model to determine the dissociation constant (KD).

-

-

Ternary Complex Analysis:

-

Prepare a constant concentration of the target protein in the running buffer.

-

Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

-

Inject these mixtures over the immobilized E3 ligase surface.

-

-

Data Analysis:

-

Subtract the reference flow cell data.

-

Analyze the binding curves to determine the ternary complex binding affinity and kinetics.

-

Calculate the cooperativity factor (α) using the binary and ternary binding affinities.

-

-

Ubiquitination Assay: Immunoprecipitation and Western Blot

This protocol describes the detection of target protein ubiquitination induced by a PROTAC.

-

Materials:

-

Cell lysis buffer with protease and deubiquitinase inhibitors (e.g., NEM)

-

Antibody for immunoprecipitation (e.g., anti-ubiquitin or anti-target protein)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents as described previously

-

-

Procedure:

-

Cell Treatment: Treat cells with the PROTAC for a time course determined to precede significant degradation. Include a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated protein.

-

Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for 1-2 hours.

-

Wash the beads several times with wash buffer.

-

-

Elution and Western Blot:

-

Elute the protein from the beads using elution buffer and heat.

-

Perform Western blotting on the eluted samples, probing for the target protein (if ubiquitin was immunoprecipitated) or ubiquitin (if the target protein was immunoprecipitated). A high-molecular-weight smear indicates polyubiquitination.

-

-

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC Evaluation Workflow

This compound Structure

References

Biotin-PEG4-Amine in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering cytotoxic agents to diseased cells. One promising strategy involves leveraging the high affinity of biotin for its receptors, which are frequently overexpressed on the surface of various cancer cells. Biotin-PEG4-Amine has emerged as a key bifunctional linker in this approach. This technical guide provides an in-depth overview of the applications of this compound in targeted drug delivery, detailing its mechanism of action, conjugation chemistry, and preclinical efficacy. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Rationale for Biotin-Targeted Drug Delivery